molecular formula C12H9FO2 B1523151 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde CAS No. 1001010-58-7

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde

Cat. No.: B1523151
CAS No.: 1001010-58-7
M. Wt: 204.2 g/mol
InChI Key: WHPBRMRCALRNKG-UHFFFAOYSA-N
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Description

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde is an organic compound with the molecular formula C12H9FO2 This compound features a furan ring substituted with a 4-fluoro-2-methylphenyl group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoro-2-methylbenzene and furan-2-carbaldehyde.

    Reaction Conditions: The reaction involves the use of a suitable catalyst and solvent. Commonly used catalysts include palladium-based catalysts, and solvents such as dimethylformamide (DMF) or toluene.

    Reaction Steps: The process generally involves a coupling reaction, such as the Suzuki-Miyaura coupling, where the aryl halide (4-fluoro-2-methylbenzene) reacts with the furan-2-carbaldehyde in the presence of a palladium catalyst and a base like potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized for higher yields and purity, often involving automated systems for precise control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The furan ring and the aromatic ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products

    Oxidation: 5-(4-Fluoro-2-methylphenyl)furan-2-carboxylic acid.

    Reduction: 5-(4-Fluoro-2-methylphenyl)furan-2-methanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde depends on its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The furan ring and the aromatic ring may also participate in π-π interactions with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)furan-2-carbaldehyde
  • 5-(4-Methoxyphenyl)furan-2-carbaldehyde
  • 5-(4-Bromophenyl)furan-2-carbaldehyde

Uniqueness

5-(4-Fluoro-2-methylphenyl)furan-2-carbaldehyde is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity and interaction with biological targets. The methyl group also adds to its distinct chemical properties compared to other similar compounds.

Properties

IUPAC Name

5-(4-fluoro-2-methylphenyl)furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FO2/c1-8-6-9(13)2-4-11(8)12-5-3-10(7-14)15-12/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPBRMRCALRNKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)F)C2=CC=C(O2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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